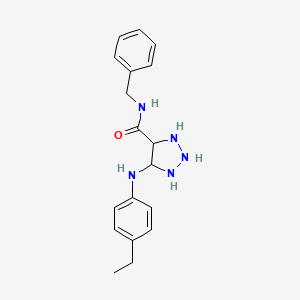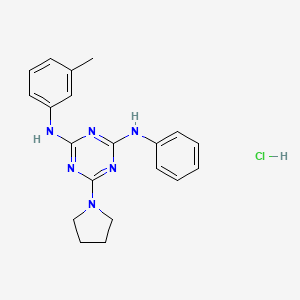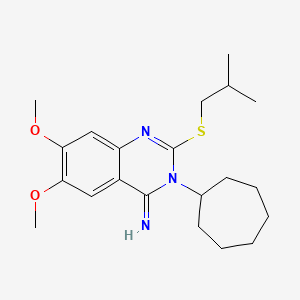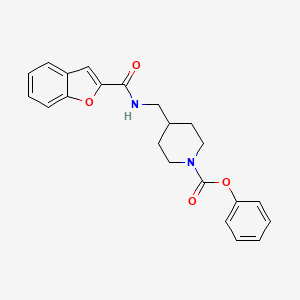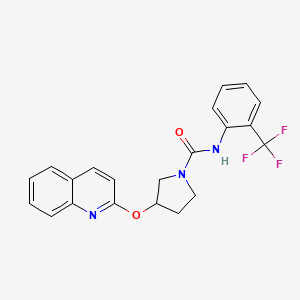
3-(quinolin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(quinolin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide, also known as QTPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, such as medicinal chemistry, neuroscience, and drug discovery.
Scientific Research Applications
Polymorphic Modifications and Diuretic Properties
Polymorphic modifications of related quinoline derivatives, such as 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, have been identified, demonstrating strong diuretic properties and potential as new hypertension remedies. These compounds exhibit two polymorphic forms, each with distinct molecular organization and interaction energies, suggesting a nuanced approach to drug design and application in hypertension management (Shishkina et al., 2018).
Synthesis and Chemical Reactivity
Tailored 3-trifluoroacetyl-quinolin-2(1H)-ones have been used as carbonyl and acid surrogates in Passerini- and Ugi-type reactions, leading to the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids. This showcases the compound's versatility in chemical synthesis and potential for creating a wide range of bioactive molecules (Madhu et al., 2022).
Antimicrobial Applications
Novel pyrazolo[3,4-d]pyrimidine derivatives, incorporating the trifluoromethylquinoline moiety, have shown promising antimicrobial activity. This suggests potential applications in developing new antimicrobial agents, highlighting the importance of such compounds in addressing resistance issues and infectious diseases (Holla et al., 2006).
Metal Coordination and NO Delivery
Compounds with N-(2-(bis(quinolin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides structures have been synthesized, showcasing the ability to form coordinate bonds with metal ions. This characteristic is essential for designing agents capable of targeted delivery of therapeutic gases like nitric oxide to specific biological sites, such as tumors, offering innovative approaches in cancer therapy (Yang et al., 2017).
Synthesis and Antimicrobial Screening
A series of benzofuran-2-yl-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives have been synthesized, with excellent yields indicating significant potential in antimicrobial applications. These compounds' structural diversity and high yields underscore the vast possibilities for creating new antimicrobial agents (Idrees et al., 2020).
properties
IUPAC Name |
3-quinolin-2-yloxy-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2/c22-21(23,24)16-6-2-4-8-18(16)26-20(28)27-12-11-15(13-27)29-19-10-9-14-5-1-3-7-17(14)25-19/h1-10,15H,11-13H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSAGUXKTPXHES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(quinolin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[4-(4-fluorooxan-4-yl)phenyl]carbamate](/img/structure/B2958982.png)
![1-[2-(2-Nitrophenoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2958983.png)
![Methyl 4-[2-amino-3-cyano-6-(4-methoxybenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2958986.png)
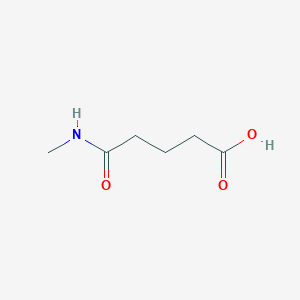
![2-(4-Bromopyrazol-1-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2958988.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(isopropylsulfonyl)benzoate](/img/structure/B2958990.png)
![N-(2-methoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2958993.png)
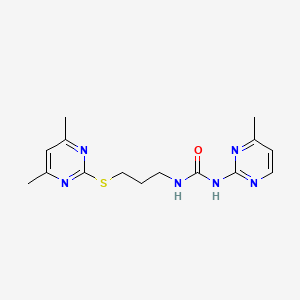
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenoxybenzamide](/img/structure/B2958996.png)
![2-Benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2958997.png)
